

### Statistical comparison of policresulen efficacy data with controls

Author: BenchChem Technical Support Team. Date: December 2025



### Policresulen Efficacy: A Statistical Comparison with Controls

This guide provides a comprehensive comparison of the efficacy of **policresulen** with control treatments across different gynecological conditions. The data is compiled from clinical studies to offer researchers, scientists, and drug development professionals a clear overview of **policresulen**'s performance, supported by experimental data and methodologies.

#### **Data Presentation**

The following tables summarize the quantitative data from clinical trials comparing **policresulen** to control groups.

#### Table 1: Efficacy of Policresulen in Treating Cervical HPV Infection with Cervical Erosion



| Efficacy Endpoint                       | Policresulen<br>Solution        | Control<br>(Recombinant<br>Human Interferon<br>α2b) | Statistical<br>Significance |
|-----------------------------------------|---------------------------------|-----------------------------------------------------|-----------------------------|
| HPV Negative Rate                       | Higher than control group       | Lower than treatment group                          | P < 0.05                    |
| Median HPV<br>Clearance Time            | 6 months (95% CI:<br>4.95–7.05) | 8 months (95% CI: 7.31–8.69)                        | P < 0.05                    |
| Average HPV<br>Clearance Time           | 8.34 months (95% CI: 7.39–9.31) | 9.18 months (95% CI: 8.27–10.10)                    | P < 0.05                    |
| Effect on Cervical Erosion and Symptoms | Better than control group       | Less effective than treatment group                 | P < 0.05                    |

Table 2: Efficacy of Policresulen in Treating Genitourinary Syndrome of Menopause (GSM)

| Efficacy Endpoint           | Policresulen                | Placebo                     | Statistical<br>Significance    |
|-----------------------------|-----------------------------|-----------------------------|--------------------------------|
| Symptom Control<br>Efficacy | 76.92% (90/117<br>patients) | 38.59% (44/114<br>patients) | P = 0.003                      |
| Adequate Tolerance          | 91.45% of patients          | 92.98% of patients          | P = 0.375 (not<br>significant) |

## Table 3: Adverse Effects of Policresulen in Treating Genitourinary Syndrome of Menopause (GSM)



| Adverse Effect                           | Policresulen Group<br>Incidence | Placebo Group Incidence |
|------------------------------------------|---------------------------------|-------------------------|
| Local Burning Sensation                  | 4.27%                           | 5.00%                   |
| Discharge of Mucosal Tissue<br>Fragments | 2.56%                           | 1.75%                   |
| Vaginal Candidiasis                      | 1.70%                           | 1.75%                   |

# Experimental Protocols Treatment of Cervical HPV Infection with Cervical Erosion

- Study Design: A controlled clinical trial involving 218 patients with cervical HPV infection and cervical erosion.[1]
- Treatment Group: 109 patients were treated with **policresulen** solution administered cervically.[1] While the specific concentration of the **policresulen** solution is not detailed in the abstract, commercially available concentrated solutions are 360 mg/g.[2] A common administration method is to apply the solution with a gauze swab for 1-3 minutes.[2]
- Control Group: 109 patients received recombinant human interferon α2b vaginal effervescent capsules administered vaginally.[1] A standard dosage for this type of treatment is one tablet placed in the vagina every other day, with nine doses constituting a course of treatment.[3]
- Treatment Duration: The comparison of efficacy was conducted after three courses of treatment for both groups.[1]
- Efficacy Assessment: The primary endpoints were the rate of HPV negativity and the time to HPV clearance. The effect on cervical erosion and related symptoms was also evaluated.[1]

### Treatment of Genitourinary Syndrome of Menopause (GSM)

 Study Design: A randomized, double-blind, placebo-controlled clinical trial involving 321 women aged 40 or older diagnosed with GSM.[4][5]



- Treatment Group: 117 women received policresulen.[4][5]
- Control Group: 114 women received a placebo.[4][5]
- Treatment Duration: The study was conducted over a 12-week follow-up period.[4][5]
- Efficacy Assessment: The primary outcome was the efficacy of symptom control. While the specific assessment tool was not named in the provided text, common validated instruments for GSM include the Visual Analog Scale (VAS) for symptom severity, the Vaginal Health Index (VHI), and the Female Sexual Function Index (FSFI).[6][7] Tolerance and adverse effects were also evaluated.[4][5]

### Mechanism of Action and Experimental Workflow Visualization

The therapeutic effects of **policresulen** are attributed to a dual mechanism of action: selective coagulation of necrotic or pathologically altered tissue and a broad-spectrum antimicrobial effect.[8] This dual action promotes the removal of diseased tissue and pathogens, facilitating the regeneration of healthy tissue.[9][10]



Click to download full resolution via product page

Caption: Dual mechanism of action of **policresulen** leading to tissue regeneration.

The following diagram illustrates the general workflow of a randomized controlled trial for evaluating the efficacy of **policresulen**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical efficacy and outcome analysis of policresulen solution in the treatment of cervical human papillomavirus infection with cervical erosion [jwph.com.cn]
- 2. acino.com.sa [acino.com.sa]
- 3. buy high quality Human interferon α2b vaginal effervescent tablets, Human interferon α2b vaginal effervescent tablets for sale online price, Human interferon α2b vaginal effervescent tablets Pictures, Human interferon α2b vaginal effervescent tablets Basic Info, Human interferon α2b vaginal effervescent tablets Standard www.pharmasources.com [pharmasources.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerance of policresulen in the treatment of the genitourinary syndrome of menopause MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Severity of Genitourinary Syndrome of Menopause Symptoms After Carbon Dioxide Laser vs Vaginal Estrogen Therapy: A Systematic Review and Meta-analysis
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Policresulen Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 10. What is Policresulen used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Statistical comparison of policresulen efficacy data with controls]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108956#statistical-comparison-of-policresulenefficacy-data-with-controls]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com